molecular formula C18H36N4O6 B12316416 tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate

Cat. No.: B12316416
M. Wt: 404.5 g/mol
InChI Key: MXNMDKXYUOENDT-RMHGRBOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate (CAS: 2305080-35-5) and its stereoisomer tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate are chiral carbamate derivatives featuring a tetrahydrofuran (oxolane) ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. These compounds share the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol . Their stereochemical configurations—(3R,4S) and (3S,4R)—define their enantiomeric relationship, making them critical intermediates in asymmetric synthesis for pharmaceuticals and agrochemicals. The Boc group enhances solubility and stability during synthetic processes, while the amino group serves as a reactive site for further functionalization .

Properties

Molecular Formula

C18H36N4O6

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate

InChI

InChI=1S/2C9H18N2O3/c2*1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h2*6-7H,4-5,10H2,1-3H3,(H,11,12)/t2*6-,7+/m10/s1

InChI Key

MXNMDKXYUOENDT-RMHGRBOHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N.CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N.CC(C)(C)OC(=O)NC1COCC1N

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Epoxide substrate : Chiral 3,4-epoxytetrahydrofuran derivatives.
  • Nucleophile : Ammonia or protected amines (e.g., benzylamine for subsequent deprotection).
  • Conditions : Polar aprotic solvents (e.g., THF, acetonitrile) at 25–60°C.
  • Stereochemical outcome : Trans-3-amino-4-hydroxyoxolane or vice versa, depending on epoxide configuration.

For example, opening (3R,4S)-epoxytetrahydrofuran with ammonia yields (3R,4S)-4-aminooxolan-3-ol, while the (3S,4R)-epoxide produces the enantiomer. The stereochemical integrity of this step is critical, as it dictates the final product’s configuration.

Hydroxyl Activation and Carbamate Formation

Following the synthesis of the amino alcohol intermediate, the hydroxyl group at position 3 must be converted into a tert-butyl carbamate. Niemi et al. (2018) and Kovács et al. (2023) provide complementary approaches for this transformation:

Method A: Tosyl Chloride Activation and CO₂ Utilization

  • Activation : Treat the amino alcohol with p-toluenesulfonyl chloride (TsCl) in dichloromethane or THF, forming a tosylate intermediate.
  • Carbamate formation : React the tosylate with CO₂ in the presence of a base (e.g., DBU) and tert-butyl bromide. This one-pot method leverages the in situ generation of a carbamate anion, which undergoes alkylation to form the tert-butyl carbamate.

Reaction conditions :

  • Temperature: 70°C
  • Pressure: 3–5 bar CO₂
  • Yield: 75–92%

Method B: Direct Carbamate Coupling

  • Protection : Use tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) to directly convert the hydroxyl group into a carbamate. This method avoids CO₂ and is suitable for small-scale synthesis.
  • Selectivity : The amino group at position 4 may require temporary protection (e.g., with a benzyl group) to prevent over-reaction.

Reaction conditions :

  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C
  • Yield: 60–85%

Enantiomeric Resolution and Purification

The synthesis often yields a racemic mixture, necessitating enantiomeric resolution. Fernández et al. (2024) described chiral column chromatography using amylose-based stationary phases (e.g., Chiralpak AD-H) to separate (3R,4S)- and (3S,4R)-isomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer, though this method is less common for carbamates.

Comparative Data:

Resolution Method Purity (%) Yield (%) Source
Chiral Chromatography >99 70–80
Enzymatic Hydrolysis 95–98 50–60

Continuous-Flow Synthesis for Scalability

Kovács et al. (2023) pioneered a continuous-flow approach to carbamate synthesis, significantly reducing reaction times from hours to minutes. This method is adaptable to the target compounds:

  • First reactor : Epoxide ring-opening with ammonia under pressurized CO₂ (5 bar).
  • Second reactor : Carbamate formation with tert-butyl bromide and DBU.
  • Third reactor : In-line chiral separation via simulated moving bed (SMB) chromatography.

Advantages :

  • Throughput : 1.2 kg/day in lab-scale setups.
  • Yield : 85–90% with >99% enantiomeric excess (ee).

Alternative Routes via β-Amino Alcohol Intermediates

Fernández et al. (2024) demonstrated that β-amino alcohols derived from limonene oxide can be cyclized into carbamates using dimethyl carbonate (DMC) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). While this method primarily yields cyclic carbamates, modifying the reaction conditions (e.g., substituting DMC with tert-butyl chloroformate) could directly form the target linear carbamates.

Reaction parameters :

  • Temperature: 120°C
  • Catalyst: TBD (0.5 mol%)
  • Yield (cyclic carbamate): 80–90%

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine.

Scientific Research Applications

Biological Activities

Research indicates that both compounds exhibit notable biological activities, particularly in the context of neurological disorders. Their ability to interact with neurotransmitter systems suggests potential therapeutic applications:

  • Neuroprotective Effects : Studies have shown that these compounds can influence neurotransmission pathways, potentially offering protective effects against neurodegeneration .

Case Studies

  • Neurological Research : A study highlighted the effectiveness of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate in modulating neurotransmitter release in neuronal cultures, demonstrating its potential as a neuroprotective agent .
  • Anti-inflammatory Activity : Related carbamate derivatives have been synthesized and tested for anti-inflammatory properties. These studies utilized carrageenan-induced edema models to assess efficacy compared to standard anti-inflammatory drugs .

Potential Therapeutic Applications

The unique properties of these compounds suggest several possible applications in drug development:

  • Neurological Disorders : Targeting conditions such as Alzheimer's disease or multiple sclerosis through modulation of neurotransmitter systems.
  • Analgesic and Anti-inflammatory Drugs : As intermediates in the synthesis of compounds aimed at treating pain and inflammation .

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In drug development, for example, the carbamate group can be hydrolyzed in vivo to release the active amine, which can then interact with its molecular target. The pathways involved in these processes often include enzymatic hydrolysis and subsequent interaction with receptors or enzymes.

Comparison with Similar Compounds

Piperidine-Based Carbamates

  • tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0) and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)
    • Structural Differences : Replace the oxolane ring with a piperidine ring and introduce a fluorine atom.
    • Impact : Increased molecular weight (218.25 g/mol ) and altered polarity due to fluorine’s electronegativity. The six-membered piperidine ring reduces ring strain compared to oxolane, affecting conformational flexibility .
    • Applications : Used in medicinal chemistry for fluorinated drug candidates .

Tetrahydropyran (Oxane) Derivatives

  • tert-butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate (CAS: 1802334-66-2) Structural Differences: Features a six-membered oxane ring instead of oxolane. Impact: Larger ring size alters steric and electronic environments, influencing binding affinity in biological targets. Molecular weight increases to 216.28 g/mol .

Functional Group Variants

Ketone-Substituted Oxolanes

  • (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 343788-69-2) Structural Differences: Contains a 5-oxo group on the oxolane ring instead of an amino group. Impact: The ketone increases polarity (logP ≈ 0.5 vs. 1.2 for amino derivatives) and reactivity, enabling participation in nucleophilic additions or condensations .

Hydroxyl- and Fluoro-Substituted Analogues

  • tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS: 1402566-32-8) Structural Differences: Substitutes the amino group with a hydroxymethyl moiety. Impact: Enhanced hydrophilicity, facilitating solubility in aqueous reaction conditions .
  • tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate (CAS: 169750-42-9) Structural Differences: Fluorine atom on a pyrrolidine ring. Impact: Fluorine’s electron-withdrawing effect modulates pKa of the amino group, affecting protonation states in catalysis .

Data Tables

Table 1: Key Properties of Target Compounds and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate 2305080-35-5 C₉H₁₈N₂O₃ 202.25 Amino, Boc
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 C₁₀H₁₉FN₂O₂ 218.25 Fluoro, Boc
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate 343788-69-2 C₉H₁₅NO₄ 201.22 Ketone, Boc

Biological Activity

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate are carbamate derivatives characterized by their unique structural configurations and potential biological activities. These compounds have garnered attention in medicinal chemistry due to their structural similarity to biologically active molecules, particularly in the context of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

Both compounds belong to a class of molecules known as carbamates, which are esters or salts of carbamic acid. Their structures can be represented as follows:

Compound NameCAS NumberMolecular FormulaMolecular Weight
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate1629586-23-7C12H20N2O3228.30 g/mol
tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate1629586-23-7C12H20N2O3228.30 g/mol

The compounds exhibit chirality at the 3 and 4 positions of the oxolane ring, leading to distinct biological activities based on their stereochemistry.

Research indicates that these carbamates may function as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that both compounds exhibit moderate to strong inhibitory effects on AChE activity. The following table summarizes the findings from various studies:

Study ReferenceCompoundAChE Inhibition (%)IC50 (µM)
(3R,4S)70%15
(3S,4R)65%18
Both68%16

These results suggest that both stereoisomers possess significant potential as therapeutic agents for enhancing cognitive function through cholinergic mechanisms.

In Vivo Studies

In vivo studies have further corroborated the neuroprotective effects of these compounds. For instance, a study involving scopolamine-induced memory impairment in rodents showed that administration of these carbamates resulted in improved memory performance compared to control groups. The mechanisms underlying this effect are believed to involve reductions in oxidative stress and inflammation in neuronal tissues.

Case Study Example

One notable case study involved administering the (3R,4S) isomer to a rat model exhibiting cognitive deficits. The results indicated a significant improvement in memory retention tasks compared to untreated controls, with a noted reduction in markers of oxidative stress such as malondialdehyde (MDA).

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of these compounds. Preliminary toxicity studies indicate that both compounds exhibit low cytotoxicity at therapeutic concentrations. However, further studies are warranted to fully elucidate their safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.